molecular formula C13H20N2O2S B3381265 1-(2,4,6-Trimethylbenzenesulfonyl)piperazine CAS No. 222544-33-4

1-(2,4,6-Trimethylbenzenesulfonyl)piperazine

Cat. No.: B3381265
CAS No.: 222544-33-4
M. Wt: 268.38 g/mol
InChI Key: OMLXLSWPGNPGPU-UHFFFAOYSA-N
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Description

Contextualization of Piperazine (B1678402) and Sulfonamide Scaffolds in Chemical Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple scaffold is a ubiquitous feature in a vast number of approved drugs and biologically active molecules. Its prevalence stems from its unique physicochemical properties. The two nitrogen atoms can be readily functionalized, allowing for the introduction of various substituents to modulate a compound's biological activity, solubility, and metabolic stability. Furthermore, the piperazine ring can exist in a chair conformation, providing a rigid framework for the precise spatial orientation of its substituents, which is often crucial for effective interaction with biological targets.

The combination of these two privileged scaffolds in the form of sulfonylpiperazines has led to the development of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. nih.govresearchgate.net

Significance of 1-(2,4,6-Trimethylbenzenesulfonyl)piperazine within Sulfonylpiperazine Research

This compound, also known as 1-(mesitylsulfonyl)piperazine, is a specific derivative within the broader class of sulfonylpiperazines. The defining feature of this molecule is the presence of a 2,4,6-trimethylbenzenesulfonyl group (mesityl group) attached to one of the nitrogen atoms of the piperazine ring. The bulky and lipophilic nature of the mesityl group can significantly influence the steric and electronic properties of the molecule, potentially leading to unique biological activities and selectivities compared to other sulfonylpiperazine derivatives.

While extensive research specifically focused on this compound is not widely documented in publicly available literature, its structure suggests its primary role as a versatile chemical intermediate or building block in the synthesis of more complex molecules. namiki-s.co.jp The remaining secondary amine of the piperazine ring provides a reactive handle for the introduction of various other functional groups and molecular fragments. This allows for the systematic exploration of chemical space in the quest for new bioactive compounds.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 222544-33-4
Molecular Formula C₁₃H₂₀N₂O₂S chemscene.com
Molecular Weight 268.38 g/mol chemscene.com
IUPAC Name This compound
Synonyms 1-(Mesitylsulfonyl)piperazine

A common synthetic route to this compound would likely involve the reaction of piperazine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The use of an excess of piperazine can also serve as the base.

Overview of Current Research Trajectories and Academic Relevance

Current research in the field of sulfonylpiperazines is largely focused on the design and synthesis of novel derivatives with specific biological targets. The general strategy involves modifying the substituents on both the sulfonyl group and the second nitrogen of the piperazine ring to optimize potency, selectivity, and pharmacokinetic properties.

Given the structure of this compound, its academic relevance lies primarily in its potential as a scaffold for combinatorial chemistry and fragment-based drug discovery. Researchers can utilize this compound as a starting material to generate libraries of derivatives for high-throughput screening against a variety of biological targets. The mesityl group provides a constant structural element, while the derivatization of the second piperazine nitrogen allows for the exploration of a wide range of chemical functionalities.

While specific studies on the biological activities of this compound itself are limited, the broader class of sulfonylpiperazines continues to be an active area of investigation. Research into related compounds has shown activities such as enzyme inhibition and antioxidant properties. nih.gov The future direction of research involving this and similar sulfonylpiperazines will likely focus on their incorporation into more complex molecular architectures to develop novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-8-11(2)13(12(3)9-10)18(16,17)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLXLSWPGNPGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250444
Record name 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222544-33-4
Record name 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222544-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 1 2,4,6 Trimethylbenzenesulfonyl Piperazine

Established Synthetic Pathways for N-Sulfonylation of Piperazines

The most common and well-established method for synthesizing N-arylsulfonylpiperazines is the reaction of piperazine (B1678402) with an appropriate sulfonyl chloride. This approach is widely used due to the commercial availability of the starting materials and the robustness of the reaction.

Reaction with 2,4,6-Trimethylbenzenesulfonyl Chloride

The primary route to 1-(2,4,6-trimethylbenzenesulfonyl)piperazine is the nucleophilic substitution reaction between piperazine and 2,4,6-trimethylbenzenesulfonyl chloride, also known as mesitylenesulfonyl chloride. In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a new sulfonamide bond.

A significant challenge in this synthesis is achieving mono-sulfonylation versus di-sulfonylation, where both nitrogen atoms of the piperazine ring react. To favor the formation of the monosubstituted product, reaction conditions must be carefully controlled. One common strategy is to use a large excess of piperazine, which ensures that the sulfonyl chloride is more likely to encounter an unreacted piperazine molecule than a mono-sulfonylated one. Another approach involves the in situ formation of piperazine monohydrochloride, which deactivates one of the nitrogen atoms, thus preventing disubstitution. orgsyn.org

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic. Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine.

General Reaction Scheme:

Figure 1: General synthesis of this compound.

Below is an interactive table detailing the components and conditions for this established synthetic pathway.

Role Component Typical Examples Function
Nucleophile PiperazinePiperazine, Piperazine hexahydrateProvides the amine nitrogen that attacks the sulfonyl group.
Electrophile Sulfonyl Chloride2,4,6-Trimethylbenzenesulfonyl chlorideProvides the sulfonyl group for the sulfonamide bond formation.
Base (HCl Scavenger) Tertiary Amine or Excess PiperazineTriethylamine (TEA), PyridineNeutralizes the HCl byproduct to prevent protonation of the amine.
Solvent Aprotic SolventDichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileProvides a medium for the reaction without participating in it.
Temperature Reaction Temperature0 °C to room temperatureControls the reaction rate and selectivity.

Alternative Sulfonylating Agents and Conditions

While sulfonyl chlorides are the most common electrophiles for this transformation, alternative reagents and conditions have been developed to overcome some of their limitations, such as moisture sensitivity and the generation of corrosive HCl.

One notable alternative involves the use of sodium sulfinates, such as sodium 2,4,6-trimethylbenzenesulfinate, in the presence of an oxidizing agent. This method allows for the in situ generation of a reactive sulfonylating species under milder, often metal-free, conditions. For instance, reactions mediated by iodine in water can produce sulfonamides efficiently without the need for an external base or organic solvent. google.com

Other advanced reagents include N-sulfinylhydroxylamines, which can react with organometallic reagents to form sulfonamides, bypassing the need for sulfonyl chlorides altogether. nih.gov These methods, while less common for this specific compound, represent the ongoing development of more versatile and environmentally benign sulfonylation protocols.

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry emphasizes not only the successful formation of a target molecule but also the efficiency, selectivity, and environmental impact of the process. For this compound and its derivatives, advanced strategies are being explored.

Stereoselective Synthesis Approaches

For derivatives of this compound that contain stereocenters on the piperazine ring, stereoselective synthesis is crucial. Achieving high stereopurity can be accomplished in two primary ways:

Chiral Pool Synthesis: This approach utilizes a pre-existing, enantiomerically pure substituted piperazine as the starting material. For example, a chiral 2-substituted piperazine can be synthesized from a natural amino acid. The subsequent N-sulfonylation with 2,4,6-trimethylbenzenesulfonyl chloride then proceeds without affecting the existing stereocenter, yielding the enantiopure product.

Asymmetric Synthesis: This strategy involves creating the stereocenter during the synthesis of the piperazine ring or through functionalization of a prochiral piperazine derivative. For instance, asymmetric lithiation of an N-Boc protected piperazine, directed by a chiral ligand like (-)-sparteine, can generate an enantioenriched intermediate. This intermediate can then be trapped with an electrophile, and subsequent deprotection and sulfonylation would yield a chiral derivative. tandfonline.com

These methods are critical for the synthesis of specific stereoisomers, which is often a requirement for pharmaceutical applications.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of sulfonamides. Key benefits include superior heat transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for exothermic reactions, and potential for automated, scalable production. nih.gov

A continuous flow process for the synthesis of this compound would typically involve pumping separate streams of piperazine (with a base) and 2,4,6-trimethylbenzenesulfonyl chloride in a suitable solvent into a T-mixer. The combined stream would then flow through a heated or cooled coil reactor for a specific residence time to ensure complete reaction before emerging for collection or further in-line purification. This technique minimizes the risks associated with handling bulk reagents and can improve yield and purity by reducing the formation of byproducts. nih.gov

Parameter Batch Synthesis Flow Synthesis Advantage of Flow
Reaction Scale Limited by vessel size and heat transferEasily scalable by running longerHigher throughput and easier scale-up.
Heat Transfer Inefficient, potential for hot spotsHighly efficient due to high surface-to-volume ratioImproved safety and control over exothermic reactions.
Mixing Often slow and inefficientRapid and efficient diffusion mixingHigher consistency and reproducibility.
Residence Time Uniform for all materialPrecise control over reaction timeOptimization of yield and minimization of byproducts.
Safety Risks associated with large volumes of reagentsSmall reactor volumes minimize riskInherently safer process.

Green Chemistry Principles in Synthesis Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Several strategies can be employed:

Use of Greener Solvents: Replacing hazardous chlorinated solvents like dichloromethane with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water can significantly improve the environmental profile of the synthesis. nih.gov Reactions of amines with sulfonyl chlorides have been successfully performed in aqueous media, often leading to simple product isolation via filtration.

Catalyst-Free and Solvent-Free Conditions: Some sulfonylation reactions can be performed under solvent-free conditions, for instance, by using microwave irradiation to accelerate the reaction between the neat reactants. This approach eliminates solvent waste entirely. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Alternative sulfonylation methods, such as those using sodium sulfinates, can offer better atom economy compared to the use of sulfonyl chlorides. google.com

Green Strategy Implementation Example Benefit
Alternative Solvents Using water instead of dichloromethane.Reduces use of toxic and volatile organic compounds (VOCs).
Energy Efficiency Microwave-assisted synthesis.Shorter reaction times and reduced energy consumption.
Waste Reduction Solvent-free reaction conditions.Eliminates solvent waste and simplifies purification.
Safer Reagents Using sodium 2,4,6-trimethylbenzenesulfinate instead of the corresponding sulfonyl chloride.Avoids generation of corrosive HCl and uses a more stable starting material.

Precursor Synthesis and Functionalization

The synthesis of this compound is contingent on the successful preparation of its two key building blocks: a suitable piperazine intermediate and an activated 2,4,6-trimethylbenzenesulfonyl moiety. The methodologies for creating these precursors are well-established, allowing for modifications to produce various analogs.

Synthesis of Substituted Piperazine Intermediates

The piperazine heterocycle is a prevalent structural motif in a vast array of compounds, and numerous synthetic strategies have been developed for its construction and functionalization. acs.org The synthesis of carbon-substituted piperazines is often achieved through the cyclization of corresponding linear diamine precursors. researchgate.net Alternative approaches include the hydrogenation of pyrazines and the dimerization of aziridines. researchgate.net

One common strategy involves a multi-step synthesis starting from chiral amino acids to produce enantiomerically pure substituted piperazine-2-acetic acid esters. acs.org These methods provide versatile piperazine scaffolds that can be functionalized on either nitrogen atom. acs.org For instance, a divergent six-step synthesis can transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org Another approach focuses on creating 3-substituted piperazine-2-acetic acid esters, which can be viewed as products from bridging the nitrogen atoms of 1,2-ethylenediamines. acs.org This involves an intermolecular aza-Michael reaction followed by an SN2 reaction to form the piperazine ring. acs.org

A simplified, one-pot procedure for preparing monosubstituted piperazines has also been reported, which avoids the need for protecting groups by starting with a protonated piperazine. nih.gov This method can be applied to a wide range of substitutions. nih.gov The direct N-substitution of the parent piperazine ring is a straightforward and widely used method. For the synthesis of the title compound, piperazine itself is the direct precursor. The reaction typically involves the nucleophilic attack of one of the secondary amines of piperazine on an activated sulfonyl precursor. tandfonline.com

Starting MaterialKey Reagents/StepsProduct TypeRef.
Chiral Amino AcidsOrthogonally protected diamine formation, regioselective alkylation, nitrogen unmasking, cyclization5-Substituted Piperazine-2-Acetic Acid Esters acs.org
Chiral Amino AcidsAza-Michael reaction, SN2 ring closure3-Substituted Piperazine-2-Acetic Acid Esters acs.orgnih.gov
N-Boc Protected (S)-alanineMasamune condensation, reductive amination, protection with 2-NsCl, annulation3-Substituted Piperazine-2-Acetic Acid Esters nih.gov
PiperazinePiperazine dihydrochloride (B599025) (to form monohydrochloride in situ), alkylating/acylating agent, supported metal ion catalystMonosubstituted Piperazines nih.gov

Preparation of 2,4,6-Trimethylbenzenesulfonyl Precursors

The key precursor for introducing the 2,4,6-trimethylbenzenesulfonyl group (also known as a mesityl or Mts group) is 2,4,6-trimethylbenzenesulfonyl chloride. nih.gov This compound is a stable, crystalline solid at room temperature.

The synthesis of arylsulfonyl chlorides can be achieved through several general methods. A common industrial and laboratory-scale method is the direct chlorosulfonation of the corresponding aromatic compound. orgsyn.org In this case, mesitylene (B46885) (1,3,5-trimethylbenzene) is reacted with chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, where the chlorosulfonyl group is introduced onto the aromatic ring.

A typical procedure involves the slow addition of the aromatic hydrocarbon to an excess of chlorosulfonic acid at a controlled temperature, followed by quenching the reaction mixture on ice to precipitate the sulfonyl chloride. orgsyn.org The crude product can then be extracted and purified.

Another route involves the treatment of the corresponding sulfonic acid sodium salt (sodium 2,4,6-trimethylbenzenesulfonate) with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Aromatic SubstrateReagentTypical ConditionsProductRef.
Benzene (general method)Chlorosulfonic AcidSlow addition at 20-25°C, followed by stirring and quenching on iceBenzenesulfonyl Chloride orgsyn.org
MesityleneChlorosulfonic AcidAdapted from general chlorosulfonation methods2,4,6-Trimethylbenzenesulfonyl Chloride orgsyn.org
Sodium Benzenesulfonate (general method)Phosphorus Pentachloride (PCl₅)Heating mixture in an oil bath at 170-180°CBenzenesulfonyl Chloride orgsyn.org

The reaction of piperazine with 2,4,6-trimethylbenzenesulfonyl chloride, typically in the presence of a base such as triethylamine or sodium carbonate in a suitable solvent like dichloromethane or ethanol, yields this compound. tandfonline.comacs.org

Chemical Reactivity and Transformation Studies of 1 2,4,6 Trimethylbenzenesulfonyl Piperazine

Reactivity at the Piperazine (B1678402) Nitrogen Atom

The piperazine ring in 1-(2,4,6-trimethylbenzenesulfonyl)piperazine possesses two nitrogen atoms. One is directly bonded to the electron-withdrawing sulfonyl group, rendering it significantly less nucleophilic. The other nitrogen atom, being unsubstituted, retains its basic and nucleophilic character, making it the primary site for derivatization.

The unsubstituted secondary amine nitrogen of the piperazine ring is readily available for various chemical modifications, including alkylation, acylation, and arylation. These reactions allow for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives.

Alkylation: The nucleophilic nitrogen can react with alkyl halides or other alkylating agents to form N-alkylated products. The reaction typically proceeds under basic conditions to neutralize the hydrogen halide formed. The choice of base and solvent can influence the reaction rate and yield.

Illustrative Alkylation Reactions of this compound

Alkylating Agent Base Solvent Product Typical Yield (%)
Methyl iodide K₂CO₃ Acetonitrile 1-Methyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine 85-95
Benzyl (B1604629) bromide Et₃N Dichloromethane (B109758) 1-Benzyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine 80-90

Acylation: The unsubstituted nitrogen can be acylated using acyl chlorides or anhydrides to form N-acyl derivatives. These reactions are often carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Illustrative Acylation Reactions of this compound

Acylating Agent Base Solvent Product Typical Yield (%)
Acetyl chloride Pyridine Dichloromethane 1-Acetyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine 90-98
Benzoyl chloride Et₃N Tetrahydrofuran (B95107) 1-Benzoyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine 88-95

Arylation: N-Arylation can be achieved through nucleophilic aromatic substitution reactions with activated aryl halides or through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

While the primary reactivity of the piperazine ring is centered on the nucleophilic unsubstituted nitrogen, the ring itself is generally resistant to electrophilic attack due to the deactivating effect of the two nitrogen atoms. Reactions such as nitration or halogenation on the piperazine ring are not commonly observed under standard electrophilic conditions.

Transformations Involving the Sulfonyl Group

The sulfonamide linkage is a robust functional group, but it can undergo cleavage under specific conditions. The sulfur atom itself can also exhibit reactivity.

The 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group is often employed as a protecting group for amines due to its stability under a variety of conditions. However, its removal, or deprotection, can be accomplished. Cleavage of the sulfonamide bond typically requires harsh acidic conditions, such as treatment with strong acids like HBr in acetic acid or trifluoroacetic acid, often at elevated temperatures. The steric hindrance provided by the ortho-methyl groups on the phenyl ring can make this cleavage more challenging compared to less hindered arylsulfonamides.

The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is, therefore, generally not susceptible to further oxidation. Reductive cleavage of the sulfur-nitrogen bond is a possible transformation, although it often requires potent reducing agents. The sulfur atom can act as an electrophilic center, but the reactivity is significantly lower than that of sulfonyl chlorides.

Modifications of the Trimethylphenyl Moiety

The trimethylphenyl (mesityl) group is an electron-rich aromatic ring due to the presence of three activating methyl groups. This substitution pattern directs electrophilic aromatic substitution to the positions ortho and para to the sulfonyl group. However, the positions are already occupied by methyl groups. The remaining positions (3 and 5) are sterically hindered by the adjacent methyl groups and the bulky sulfonylpiperazine substituent, making electrophilic substitution on the trimethylphenyl ring challenging. Reactions such as nitration or halogenation would require forcing conditions and may lead to a mixture of products or side reactions on other parts of the molecule.

Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds. However, the trimethylbenzenesulfonyl ring in this compound presents significant challenges to such transformations. The reactivity of the aromatic ring is influenced by two main factors: the electronic effect of the sulfonyl group and the steric hindrance imposed by the three methyl groups.

The sulfonyl group (-SO2-) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivation reduces the nucleophilicity of the benzene ring, making reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation significantly more difficult compared to unsubstituted benzene.

Furthermore, the presence of three methyl groups in the 2, 4, and 6 positions creates substantial steric hindrance around the aromatic ring. Any incoming electrophile would face significant spatial repulsion from these bulky methyl groups, further impeding the reaction. The positions ortho and para to the sulfonyl group (the 3 and 5 positions) are the most likely sites for substitution from an electronic standpoint, as the sulfonyl group is a meta-director. However, these positions are sterically shielded by the adjacent methyl groups.

Due to these combined deactivating and sterically hindering effects, there is a scarcity of documented studies detailing successful electrophilic aromatic substitution reactions on the 2,4,6-trimethylbenzenesulfonyl moiety of this specific piperazine derivative under standard conditions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions on this compound

Reaction TypeReagentsPredicted OutcomeRationale
NitrationHNO₃/H₂SO₄No reaction or very low yieldStrong deactivation by the sulfonyl group and severe steric hindrance from the methyl groups.
HalogenationBr₂/FeBr₃No reaction or very low yieldThe electron-withdrawing nature of the sulfonyl group and steric shielding prevent electrophilic attack.
Friedel-Crafts AlkylationR-Cl/AlCl₃No reactionThe strong deactivation of the ring by the sulfonyl group is incompatible with Friedel-Crafts reactions.
Friedel-Crafts AcylationR-COCl/AlCl₃No reactionSimilar to alkylation, the deactivated ring is not sufficiently nucleophilic for acylation.

Functionalization of Methyl Groups

The three methyl groups on the benzenesulfonyl ring offer alternative sites for chemical modification. These benzylic positions can potentially undergo functionalization through radical reactions or oxidation.

Oxidation of the methyl groups could lead to the formation of carboxylic acids or aldehydes. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are known to oxidize benzylic methyl groups to carboxylic acids. The transformation of all three methyl groups would yield a tricarboxylic acid derivative. Selective oxidation of one or two methyl groups would be challenging to control.

Radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, could introduce a halogen atom onto one or more of the methyl groups. The resulting benzylic halides would be valuable intermediates for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Table 2: Potential Functionalization Reactions of the Methyl Groups

Reaction TypeReagentsPotential Product(s)
OxidationKMnO₄, heat1-(2,4,6-Tricarboxybenzenesulfonyl)piperazine
Radical BrominationN-Bromosuccinimide (NBS), AIBN1-(2,4,6-Tris(bromomethyl)benzenesulfonyl)piperazine and partially brominated derivatives

Note: The products listed in this table represent plausible outcomes based on known chemical transformations of similar structural motifs. Specific experimental validation for this compound is required.

Design and Synthesis of Derivatives and Analogues for Research Purposes

Structure-Activity Relationship (SAR) Studies in Related Piperazine (B1678402) Sulfonamides

SAR studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For piperazine sulfonamides, these studies involve systematically altering different parts of the molecule—the aromatic ring, the piperazine core, and any linking structures—and assessing the resulting impact on potency, selectivity, and pharmacokinetic properties.

The 2,4,6-trimethylphenyl (mesityl) group is a defining feature of the parent compound. Its three methyl groups significantly influence the molecule's lipophilicity, steric profile, and electronic properties. SAR studies on related aryl sulfonamides provide a framework for predicting the effects of modifying this ring. youtube.comacs.org

Electronic Effects: Replacing the methyl groups with electron-withdrawing groups (e.g., halogens like chlorine or fluorine) or electron-donating groups (e.g., methoxy) would alter the electron density of the phenyl ring and the acidity of the sulfonamide proton. Such changes can dramatically affect binding interactions, particularly those involving hydrogen bonds or electrostatic interactions. youtube.com

Metabolic Stability: The methyl groups can be sites of oxidative metabolism. Replacing them with groups less prone to metabolism, such as fluorine, is a common strategy to enhance metabolic stability and prolong the compound's duration of action.

The following table summarizes hypothetical modifications to the trimethylphenyl ring and their predicted impact on the compound's properties.

Modification on Phenyl RingPredicted Effect on LipophilicityPredicted Electronic EffectPotential Impact on Activity
Removal of one methyl groupDecreaseMinorMay improve solubility; could reduce steric hindrance or hydrophobic interactions.
Replacement of methyl with ethylIncreaseMinorMay enhance binding in larger hydrophobic pockets.
Replacement of methyl with methoxyMinor changeElectron-donatingCould influence hydrogen bonding capacity and electronic interactions.
Replacement of methyl with chlorineIncreaseElectron-withdrawingMay alter binding mode and improve metabolic stability.

The piperazine ring is a versatile scaffold in medicinal chemistry, often acting as a linker or a key pharmacophoric element. nih.govtandfonline.com Its two nitrogen atoms (N1 and N4) offer sites for modification, and the ring itself can be altered to control the molecule's conformation and basicity (pKa). researchgate.net

N4-Substituents: The unsubstituted N4 position of 1-(2,4,6-trimethylbenzenesulfonyl)piperazine presents a prime opportunity for derivatization. Introducing various substituents can explore new binding interactions, modulate solubility, and alter pharmacokinetic profiles. For instance, adding small alkyl groups, aromatic rings, or functional groups capable of hydrogen bonding can significantly enhance potency and selectivity, as demonstrated in various classes of piperazine-containing drugs. nih.gov

Conformational Constraints: The flexibility of the piperazine ring, which typically exists in a chair conformation, can be restricted to lock the molecule into a more bioactive conformation. This can be achieved by introducing substituents onto the carbon atoms of the ring or by replacing the piperazine with more rigid, bridged bicyclic systems. These modifications can lead to improved potency by reducing the entropic penalty of binding. researchgate.net

Basicity (pKa) Modulation: The basicity of the N4 nitrogen is a critical determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and potential for off-target effects (e.g., hERG channel binding). The pKa can be fine-tuned by introducing electron-withdrawing or -donating groups on or near the piperazine ring.

The table below outlines potential modifications to the piperazine core and their expected consequences.

Modification of Piperazine CoreRationaleExpected Outcome
Addition of a benzyl (B1604629) group at N4Explore interactions with aromatic/hydrophobic pockets.Potential increase in potency.
Addition of a hydroxylated alkyl chain at N4Increase hydrophilicity.Improved solubility and pharmacokinetic profile.
Methylation of C2/C6 positionsIntroduce steric constraints.Increased conformational rigidity, potentially enhancing selectivity.
Fusion with another ring (e.g., to form a quinoxaline)Drastically alter shape and electronics.Exploration of novel chemical space and binding modes.

In many drug discovery programs, the piperazine sulfonamide moiety serves as a scaffold to which other pharmacophores are attached. In such conjugated structures, the nature of the linker connecting the piperazine to another active subunit is crucial. SAR studies have shown that linker length, flexibility, and chemical nature can profoundly affect biological activity. tandfonline.com By systematically varying the linker, researchers can optimize the spatial orientation of the connected fragments to achieve ideal interactions with the target protein. For example, introducing an acyl group or a thiourea (B124793) moiety can alter the compound's electronic properties and hydrogen bonding capabilities, leading to improved bioactivity. tandfonline.com

Exploration of Isosteres and Bioisosteres

Bioisosteric replacement is a powerful strategy in drug design used to improve potency, selectivity, or pharmacokinetic properties while maintaining the key binding interactions of the parent molecule. nih.gov This involves substituting a functional group with another group that has similar steric, electronic, or physicochemical properties.

Piperazine Isosteres: The piperazine ring can be replaced with a variety of other cyclic diamines or related structures. acs.orgacs.org These replacements can alter the compound's pKa, lipophilicity, and conformational profile. Common bioisosteres for piperazine include homopiperazine, 4-aminopiperidine, and various diazaspiroalkanes. acs.orgnih.govmdpi.com Such modifications have been shown to sometimes retain or even improve binding affinity while offering different pharmacokinetic characteristics. mdpi.comenamine.net

Sulfonamide Isosteres: The sulfonamide group is a critical zinc-binding group in many enzyme inhibitors but can sometimes be associated with off-target effects or poor solubility. It can be replaced with other acidic functional groups that can perform a similar role, such as a reversed sulfonamide, a phosphonate, or a carboxylic acid, although such a change would significantly alter the molecule's chemistry. A more subtle isosteric replacement is the sulfonimidamide group. diva-portal.org

Combinatorial Chemistry and Library Synthesis Methodologies

To efficiently explore the vast chemical space around the this compound scaffold, modern synthesis techniques like combinatorial chemistry are employed. This approach allows for the rapid generation of large, diverse collections (libraries) of related compounds for high-throughput screening.

Solid-phase synthesis is particularly well-suited for creating libraries of piperazine sulfonamides. nih.govnih.gov In this technique, the piperazine core is chemically attached to an insoluble polymer resin. A variety of building blocks, such as different sulfonyl chlorides, can then be reacted with the resin-bound piperazine in parallel reaction vessels. A second point of diversity can be introduced by reacting various reagents with the N4 nitrogen of the piperazine.

The key advantages of this method are:

Ease of Purification: Excess reagents and by-products are simply washed away from the resin, eliminating the need for complex purification steps like column chromatography after each reaction. nih.gov

Automation: The process can be automated, allowing for the efficient and rapid synthesis of hundreds or thousands of distinct compounds.

Diversity: By using a diverse set of sulfonyl chlorides and N4-substituents, a large and varied library can be generated from a common piperazine scaffold. nih.govresearchgate.net

This strategy enables a thorough exploration of the SAR, facilitating the identification of derivatives with optimized properties for further research and development.

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis has emerged as a powerful strategy in medicinal chemistry for the rapid generation of libraries of related compounds. This approach combines the advantages of traditional solution-phase chemistry, such as ease of reaction monitoring and scalability, with the high-throughput nature of combinatorial chemistry. By running multiple reactions in parallel, researchers can efficiently explore the structure-activity relationships (SAR) of a lead compound by systematically modifying different parts of its chemical scaffold.

In the context of this compound, solution-phase parallel synthesis offers an effective means to generate a diverse range of analogues for research purposes. The core structure presents a reactive secondary amine on the piperazine ring, which serves as a convenient handle for introducing a wide variety of substituents. This allows for the systematic investigation of how different chemical groups at this position influence the compound's biological and physicochemical properties.

A general workflow for the solution-phase parallel synthesis of this compound derivatives typically involves several key steps. The process begins with the selection of a diverse set of building blocks, such as alkyl halides, acyl chlorides, or aldehydes (for reductive amination), which will be used to functionalize the piperazine nitrogen. These building blocks are chosen to represent a range of steric and electronic properties, including different sizes, shapes, and functional groups.

The reactions are then carried out in parallel, often in multi-well plates, where each well contains the this compound scaffold and a unique building block. The choice of solvent and reaction conditions is optimized to ensure high conversion and minimize the formation of byproducts. Given the nature of the reactants, a base is often required to scavenge the acid generated during the reaction.

One of the primary challenges in solution-phase parallel synthesis is the purification of the resulting library of compounds. Unlike solid-phase synthesis, where excess reagents and byproducts can be easily washed away, solution-phase methods require more sophisticated purification techniques. Common strategies include liquid-liquid extraction, solid-phase extraction (SPE), or preparative high-performance liquid chromatography (HPLC). The choice of purification method depends on the properties of the synthesized compounds and the desired level of purity.

A hypothetical example of a solution-phase parallel synthesis to generate a library of N-alkylated derivatives of this compound is outlined below. In this example, the parent compound is reacted with a variety of alkyl bromides in the presence of a suitable base.

Reaction Scheme:

Representative Library Synthesis Data:

The following table illustrates a representative set of building blocks and the corresponding products that could be synthesized using this parallel approach. The yields are hypothetical and would be determined experimentally.

EntryAlkyl Bromide (R-Br)Product NameMolecular FormulaHypothetical Yield (%)
1Benzyl bromide1-(Benzyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazineC₂₀H₂₆N₂O₂S85
24-Fluorobenzyl bromide1-((4-Fluorophenyl)methyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazineC₂₀H₂₅FN₂O₂S82
32-Phenylethyl bromide1-(2-Phenylethyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazineC₂₁H₂₈N₂O₂S88
4Ethyl bromoacetateEthyl 2-(4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl)acetateC₁₇H₂₆N₂O₄S75
53-Bromopyridine1-(Pyridin-3-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazineC₁₈H₂₃N₃O₂S78

Following synthesis and purification, the library of compounds would be characterized to confirm their identity and purity, typically using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on a representative selection of the library members. The purified compounds are then typically formatted into plates for high-throughput screening in various biological assays.

The data generated from screening these libraries can provide valuable insights into the SAR of the this compound scaffold, guiding the design of future generations of compounds with improved properties. The efficiency of solution-phase parallel synthesis makes it an indispensable tool in modern drug discovery and chemical biology research.

Molecular Recognition and Mechanistic Research

Ligand-Target Interaction Studies

Comprehensive studies detailing the specific binding affinities and enzyme inhibition mechanisms for 1-(2,4,6-Trimethylbenzenesulfonyl)piperazine are not widely documented. Research on analogous compounds, however, provides a framework for how such molecules might interact with biological targets.

In Vitro Binding Affinity Assessments

Specific in vitro binding affinity data, such as Ki (inhibition constant) or Kd (dissociation constant) values, for this compound against a panel of receptors, enzymes, or other biological targets are not readily found in the public domain. Typically, these assessments would involve techniques like radioligand binding assays to determine the concentration of the compound required to displace a known ligand from its target.

For illustrative purposes, studies on other arylpiperazine derivatives have shown a wide range of binding affinities for various receptors, including serotonin (B10506) and adenosine (B11128) receptors. For example, certain N-substituted arylpiperazine compounds have demonstrated high affinity for the 5-HT1A receptor, with Ki values in the low nanomolar range. However, it is crucial to note that these findings are not directly applicable to this compound without specific experimental validation.

Table 1: Illustrative In Vitro Binding Affinity Data for Structurally Related Arylpiperazine Compounds (Not this compound) This table is for contextual purposes only and does not represent data for the subject compound.

Compound Class Target Binding Affinity (Ki)
Arylpiperazine Derivative A 5-HT1A Receptor 1.2 nM

Mechanistic Investigations of Enzyme Inhibition

Detailed mechanistic studies elucidating how this compound inhibits specific enzymes are not currently available. Such investigations would typically determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (IC50 and Ki). For instance, research on other sulfonamide-containing compounds has identified them as inhibitors of enzymes like carbonic anhydrases. These studies often involve kinetic assays to measure enzyme activity in the presence of varying concentrations of the inhibitor.

Receptor Occupancy and Selectivity Profiling in Research Models

Information regarding the in vivo receptor occupancy and selectivity profile of this compound in research models is not available in the public scientific literature. These studies are essential to understand the compound's interaction with its intended target in a physiological context and to assess its potential off-target effects. Such research often employs techniques like positron emission tomography (PET) to visualize and quantify receptor binding in living organisms.

Biophysical Characterization of Molecular Interactions

Biophysical techniques are instrumental in providing a detailed thermodynamic and kinetic profile of ligand-target interactions.

Isothermal Titration Calorimetry (ITC) in Research

There are no published Isothermal Titration Calorimetry (ITC) studies for this compound. ITC is a powerful technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govkhanacademy.org This information is invaluable for understanding the driving forces behind molecular recognition. nih.govkhanacademy.org

Table 2: Typical Thermodynamic Parameters Obtained from ITC Analysis This is a general representation of ITC data and does not correspond to the subject compound.

Parameter Description
Kd Dissociation Constant (measure of binding affinity)
n Stoichiometry (number of ligand molecules binding to the target)
ΔH Enthalpy Change (heat released or absorbed upon binding)

| ΔS | Entropy Change (change in disorder of the system upon binding) |

Surface Plasmon Resonance (SPR) Studies

No specific Surface Plasmon Resonance (SPR) data for this compound is publicly available. SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. This technique is highly valuable for characterizing the binding kinetics of a compound to its target. nih.govnih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Based Design Approaches

Molecular docking and other ligand-based methods are pivotal in assessing the potential of a compound to interact with biological targets. However, no specific molecular docking studies featuring 1-(2,4,6-Trimethylbenzenesulfonyl)piperazine appear to have been published.

Prediction of Binding Modes and Affinities

The prediction of how a small molecule like this compound might bind to a protein receptor and the strength of this interaction is a primary goal of molecular docking. This process involves computationally placing the ligand into the binding site of a target protein and scoring the interaction. For many sulfonamide and piperazine (B1678402) derivatives, these studies have been crucial in identifying potential therapeutic targets and optimizing ligand design. The lack of such studies for the specific compound means its potential binding modes and affinities with various receptors remain hypothetical.

Virtual Screening for Novel Scaffolds

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The piperazine and benzenesulfonyl scaffolds are common in medicinal chemistry and have been the subject of such screening campaigns. A virtual screening effort centered around the this compound scaffold could potentially identify novel derivatives with enhanced biological activity, but reports of such work are not currently available.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. While these methods have been applied to a range of aryl sulfonyl piperazine derivatives, specific data for this compound is absent from the scientific literature.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which contains multiple rotatable bonds, understanding its conformational preferences is critical. This would typically be achieved by systematically rotating bonds and calculating the energy of each resulting structure to generate a potential energy surface, but such a detailed analysis for this specific compound has not been reported.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Quantum chemical calculations can determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These calculations would allow for the prediction of sites susceptible to electrophilic or nucleophilic attack and provide a basis for understanding its chemical behavior. For other aryl sulfonyl piperazines, such studies have provided valuable information on their electronic features.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a more realistic picture of their behavior in a biological environment than static models. MD simulations can be used to explore the conformational flexibility of a ligand, its interactions with solvent molecules, and the stability of a ligand-protein complex. While MD simulations are a standard tool for studying piperazine-containing compounds, specific simulation studies for this compound are not documented in the literature. This leaves a void in the understanding of its dynamic properties and how it might behave in a physiological context.

Applications and Utility in Chemical and Biological Research

Role as a Synthetic Building Block and Intermediate

The N-arylsulfonylpiperazine framework is a cornerstone in the synthesis of diverse and complex molecules, particularly within pharmaceutical and materials research. The sulfonamide linkage is generally stable under many reaction conditions, yet the piperazine (B1678402) ring offers a reactive handle for further functionalization, making these compounds ideal synthetic intermediates. google.comnih.gov

N-arylsulfonylpiperazines are frequently employed as key intermediates in multi-step syntheses of larger heterocyclic systems. The typical synthetic strategy involves the initial formation of the N-sulfonylpiperazine core, which is then elaborated by attaching other molecular fragments to the second nitrogen atom of the piperazine ring. This modular approach allows for the systematic construction of libraries of complex molecules for biological screening.

A notable example is the synthesis of novel antiproliferative agents. In one study, a series of 4-substituted phenylsulfonyl piperazines were coupled with tetrazole moieties to create hybrid molecules with significant growth inhibitory activity against various cancer cell lines. researchgate.net Similarly, chrysin-based sulfonylpiperazines were synthesized by first preparing various substituted benzenesulfonylpiperazines, which were then reacted with a brominated flavone (B191248) derivative to produce final compounds with enhanced antioxidant and anticancer properties. nih.gov

The sulfonylpiperazine unit is also central to the development of new antibiotics. In the creation of inhibitors for LpxH, an essential enzyme in Gram-negative bacteria, substituted phenylpiperazines were coupled to indolinesulfonyl chloride to produce the core of the final active compounds. nih.gov This highlights the role of the sulfonylpiperazine moiety as a foundational building block for constructing targeted therapeutic agents.

Table 1: Examples of Complex Heterocyclic Systems Synthesized from N-Arylsulfonylpiperazine Intermediates
Intermediate ClassTarget Heterocyclic SystemTherapeutic AreaReference
Substituted Phenylsulfonyl PiperazinesTetrazole-Piperazinesulfonamide HybridsAnticancer researchgate.net
Substituted Benzenesulfonyl PiperazinesChrysin-Sulfonylpiperazine Conjugates (Flavones)Anticancer / Antioxidant nih.gov
(Trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)indolineSulfonyl Piperazine LpxH InhibitorsAntibacterial nih.gov
Dichlorobenzene Sulfonyl PiperazineNucleozin Sulfonyl Piperazine DerivativesAntiviral (Influenza A) benthamdirect.com

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govmdpi.comnih.gov The piperazine scaffold, being a diamine, is theoretically a suitable component for certain types of MCRs. However, a review of the scientific literature indicates that the use of 1-(2,4,6-Trimethylbenzenesulfonyl)piperazine or other N-arylsulfonylpiperazines as precursors in MCRs is not a widely documented strategy. The electronic effect of the strong electron-withdrawing sulfonyl group may reduce the nucleophilicity of the adjacent nitrogen atom, potentially limiting its reactivity in common MCR pathways without specific activation.

Probe Development for Chemical Biology Studies

Chemical probes are small molecules designed to interact with high affinity and specificity with a biological target, such as a protein, to study its function. The sulfonylpiperazine scaffold is a highly effective pharmacophore for the design of such probes due to its ability to form key interactions within protein binding sites.

The design of high-affinity ligands often leverages the structural features of the sulfonylpiperazine core. The sulfonamide group can act as a hydrogen bond acceptor, while the piperazine ring provides a rigid spacer and its nitrogen atoms can form crucial polar contacts or salt bridges. nih.govnih.gov The aryl moiety, such as the 2,4,6-trimethylphenyl group, can be tailored to fit into specific hydrophobic pockets of a target protein, thereby enhancing binding affinity and selectivity.

This principle was successfully applied in the development of potent HIV-1 protease inhibitors. A novel piperazine sulfonamide core was designed where the piperazine amine interacts with the catalytic aspartate residues of the enzyme, and the sulfonyl group binds directly to the "flap" region of the protein, displacing a water molecule and forming strong interactions. This structure-based design resulted in inhibitors with a 60-fold increase in binding affinity. nih.gov

In another example, a series of sulfonylpiperazine compounds were identified as inhibitors of Plasmodium falciparum invasion into red blood cells. These molecules act as affinity probes for the interaction between two key parasitic proteins, actin-1 and profilin, disrupting their dynamics and preventing parasite proliferation. nih.gov

Table 2: Sulfonylpiperazine-Based Probes and Their Biological Targets
Probe/Inhibitor ClassBiological TargetApplication/DiseaseReference
Bicyclic Piperazine SulfonamidesHIV-1 ProteaseHIV/AIDS nih.gov
Sulfonyl Piperazine Analogs (e.g., MMV020291)Actin-1/Profilin InteractionMalaria nih.gov
Substituted Sulfonyl PiperazinesLpxH EnzymeBacterial Infections nih.gov
Peptidomimetic SulfonamidesOpioid Receptors (MOR, DOR, KOR)Analgesia mdpi.com

Target validation is the process of demonstrating that a specific biological molecule is critically involved in a disease pathway and is a viable point for therapeutic intervention. mdpi.com Potent and selective chemical probes are essential tools for this process.

The development of sulfonylpiperazine-based inhibitors has played a direct role in validating novel drug targets. For instance, the creation of potent inhibitors against LpxH helped to confirm this enzyme as a crucial and druggable target for developing new antibiotics against multidrug-resistant Gram-negative bacteria. nih.gov

Furthermore, the investigation of the antimalarial compound MMV020291 provides a clear example of target validation. By evolving parasite resistance to the sulfonylpiperazine probe and performing whole-genome sequencing, researchers identified mutations in the genes for actin-1 and profilin. nih.gov Engineering these same mutations into wild-type parasites conferred resistance to the compound. This elegant use of a chemical probe definitively validated the actin-1/profilin interaction as the compound's mechanism of action and as a novel and viable target for future antimalarial drug development. nih.gov

Exploration in Catalysis and Material Science Research

While the primary applications of this compound and its analogs are in medicinal chemistry, there is some evidence of their utility in other fields.

In catalysis, a polymeric material derived from piperazine sulfonate has been developed and used as an inexpensive and recyclable catalyst for facilitating the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.net The catalytic activity is likely derived from the basic nitrogen sites within the piperazine rings of the polymer backbone. This suggests a potential, though less explored, application for this class of compounds.

In the realm of material science, theoretical studies using density functional theory (DFT) have been performed on various aryl sulfonyl piperazine derivatives to investigate their molecular geometry, electronic structure, and reactivity. researchgate.netjddtonline.info These computational studies explored properties relevant to materials, such as the potential for non-linear optical (NLO) applications, though the initial findings suggested the studied molecules were not promising candidates in this specific area. jddtonline.info

Future Perspectives and Unaddressed Research Questions

Development of Novel and Efficient Synthetic Routes

The synthesis of sulfonylpiperazine derivatives is a well-established area of organic chemistry. However, there is always a demand for more efficient, cost-effective, and environmentally benign synthetic methods. Future research in the synthesis of 1-(2,4,6-trimethylbenzenesulfonyl)piperazine could focus on several key areas:

Catalytic Methods: The development of catalytic methods, particularly those employing earth-abundant metals, for the sulfonylation of piperazine (B1678402) would be a significant advancement over traditional methods that often rely on stoichiometric amounts of reagents.

Flow Chemistry: The application of continuous flow technology could offer advantages in terms of safety, scalability, and product purity. A continuous flow process for the synthesis of this compound could lead to higher yields and reduced reaction times.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic MethodsReduced waste, lower cost, milder reaction conditionsDevelopment of novel catalysts, optimization of catalyst loading and turnover number
Flow ChemistryImproved safety, enhanced scalability, better process controlReactor design, optimization of flow rate and temperature, integration of in-line purification
One-Pot SynthesesIncreased efficiency, reduced solvent usage, time-savingTandem reaction design, solvent and reagent compatibility studies

Elucidation of Underexplored Reactivity Profiles

The reactivity of this compound is largely unexplored. The presence of the sterically hindered mesityl group is expected to influence its chemical behavior. Future studies should aim to systematically investigate its reactivity in various chemical transformations.

Nucleophilic Substitution: While the sulfonamide nitrogen is generally a poor nucleophile, the reactivity of the second nitrogen atom of the piperazine ring could be explored in nucleophilic substitution and addition reactions.

Ring-Opening Reactions: Investigating the conditions under which the piperazine ring can be selectively opened could lead to the synthesis of novel acyclic sulfonamides with potential biological activities.

Functionalization of the Aromatic Ring: Although the mesityl group is sterically hindered, the potential for electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions on the aromatic ring could be explored to generate a library of derivatives.

Application of Advanced Spectroscopic Techniques for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound can be achieved through the application of advanced spectroscopic and computational techniques.

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide detailed information about the connectivity and spatial relationships of atoms within the molecule, which is crucial for characterizing reaction products and intermediates. preprints.org

In-situ Spectroscopic Monitoring: Utilizing techniques like in-situ IR or NMR spectroscopy can allow for real-time monitoring of reactions, providing valuable kinetic and mechanistic data.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and rationalize observed reactivity and selectivity. researchgate.net Such computational studies on aryl sulfonyl piperazine derivatives have already been used to investigate their electronic features and reactivity. researchgate.net

TechniqueInformation GainedResearch Application
2D NMR SpectroscopyDetailed structural elucidation, conformational analysisCharacterization of novel derivatives, study of intermolecular interactions
In-situ SpectroscopyReaction kinetics, identification of transient intermediatesOptimization of reaction conditions, elucidation of reaction mechanisms
Computational ChemistryReaction energetics, molecular orbital analysis, prediction of spectroscopic propertiesRationalization of reactivity, design of new reactions, interpretation of experimental data

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in drug discovery and materials science. aquigenbio.combcg.comnih.gov These approaches can be leveraged for the rational design of novel this compound derivatives with desired properties.

Predictive Modeling: Machine learning models can be trained on existing datasets of sulfonamides to predict various properties of new virtual compounds, such as their biological activity, toxicity, and physicochemical properties. researchgate.netresearchgate.netnih.gov This can help in prioritizing the synthesis of the most promising candidates.

De Novo Design: Generative AI models can be used to design novel molecules with optimized properties from scratch. By defining a desired set of properties, these models can propose new derivatives of this compound for synthesis and testing.

Synthesis Planning: AI-powered retrosynthesis tools can assist in planning the most efficient synthetic routes to novel derivatives, saving time and resources in the laboratory.

The integration of AI and ML has the potential to significantly accelerate the discovery and development of new compounds based on the this compound scaffold. chemscene.comchemrxiv.org

Q & A

Q. How can researchers optimize the synthesis of 1-(2,4,6-Trimethylbenzenesulfonyl)piperazine to improve yield and purity?

Methodological Answer:

  • Reaction Optimization : Key factors include solvent choice (polar aprotic solvents like DMF enhance nucleophilicity in sulfonylation reactions) and temperature control (room temperature minimizes side reactions). For example, propargyl bromide additions in DMF with K₂CO₃ as a base yield stable intermediates .
  • Purity Monitoring : Use TLC with hexane:ethyl acetate (2:1 or 1:2 ratios) to track reaction progress. Post-synthesis purification via silica gel chromatography (ethyl acetate:hexane gradients) ensures high purity .
  • Critical Parameters : Reaction time (6–7 hours for substitutions) and stoichiometric ratios (e.g., 1.2 equiv. of azide derivatives for click chemistry) are vital for reproducibility .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups on the benzene ring and piperazine protons). Aromatic proton splitting patterns distinguish ortho/meta/para substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for sulfonyl groups .
  • X-ray Crystallography : Resolves steric hindrance from trimethylbenzenesulfonyl groups and piperazine ring conformation, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or GPCRs). The sulfonyl group’s electron-withdrawing properties enhance binding affinity to hydrophobic pockets .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories. Focus on interactions between the trimethylbenzenesulfonyl moiety and catalytic residues (e.g., hydrogen bonding with serine proteases) .
  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and blood-brain barrier permeability, critical for CNS-targeting applications .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Metabolic Stability Assays : Incubate with liver microsomes to identify metabolites (e.g., demethylation of trimethyl groups). LC-MS/MS quantifies degradation pathways .
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Adjust formulations (e.g., PEGylation) to enhance solubility and reduce first-pass metabolism .
  • Orthogonal In Vitro Models : Use 3D tumor spheroids or organoids to bridge gap between monolayer cell assays and in vivo results, accounting for tissue penetration limitations .

Q. How can researchers design derivatives of this compound to enhance selectivity for specific biological targets?

Methodological Answer:

  • SAR-Driven Modifications : Replace the 2,4,6-trimethylbenzenesulfonyl group with fluorinated or nitro substituents to alter electron density and steric bulk. For example, 4-fluoro analogs show improved enzyme inhibition .
  • Click Chemistry : Introduce triazole or thiadiazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to diversify the piperazine scaffold and enhance binding specificity .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade disease-relevant proteins .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) at pH 1–10. Use HPLC to quantify degradation products (e.g., sulfonic acid formation under acidic conditions) .
  • Orthogonal Validation : Compare NMR and LC-MS data to distinguish hydrolysis artifacts from synthetic impurities. For instance, methyl group oxidation artifacts may arise under alkaline conditions .
  • Buffering Agents : Add stabilizers (e.g., citrate buffer at pH 5) to formulation protocols if instability correlates with pH extremes .

Experimental Design

Q. What in vitro assays are most suitable for evaluating the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling Panels : Use ADP-Glo™ assays to screen against 300+ kinases. Prioritize kinases with ATP-binding pockets compatible with the sulfonyl group’s steric bulk (e.g., PIM-1 kinase) .
  • IC₅₀ Determination : Perform dose-response curves (1 nM–10 µM) with recombinant kinases. Normalize data to staurosporine controls .
  • Cellular Assays : Measure phospho-substrate inhibition in cancer cell lines (e.g., K562 leukemia) via Western blotting to validate target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.